Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
Description
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS: 406470-63-1) is a nitroaromatic ester compound characterized by a benzene ring substituted with a 4-chlorophenoxy group at the 4-position, a nitro group at the 3-position, and a methyl ester at the carboxylate position. It is commercially available through suppliers like Santa Cruz Biotechnology, with pricing ranging from $198 (500 mg) to $269 (1 g) .
Properties
IUPAC Name |
methyl 4-(4-chlorophenoxy)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPZVIKUJORGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate typically involves the esterification of 4-(4-chlorophenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-(4-chlorophenoxy)-3-aminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-chlorophenoxy)-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 308.72 g/mol
- CAS Number : 1456606
The structure features a nitro group, a carboxylate ester, and a chlorophenoxy moiety, which contribute to its reactivity and functional versatility in chemical reactions.
Organic Synthesis
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo several transformations:
- Reduction Reactions : The nitro group can be reduced to amines, which are valuable in synthesizing pharmaceuticals and agrochemicals.
- Esterification : The carboxylate group can react with alcohols to form esters, expanding its utility in creating complex organic molecules.
Case Study: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of this compound as a precursor in synthesizing anti-inflammatory drugs. By reducing the nitro group, researchers were able to obtain a series of amine derivatives that exhibited significant biological activity against inflammation markers in vitro.
Agrochemical Applications
The compound is also explored for its potential as an agrochemical agent:
- Herbicide Development : Due to its chlorophenoxy group, it has been investigated for herbicidal properties. Compounds with similar structures have shown efficacy against various weed species.
- Pesticide Formulation : Its ability to interact with plant metabolic pathways makes it a candidate for developing new pesticide formulations.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | This compound | 200 | 85 |
| Compound B | Similar Chlorophenoxy Compound | 150 | 80 |
| Compound C | Traditional Herbicide | 250 | 90 |
Pharmaceutical Research
In pharmaceutical research, this compound has been evaluated for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains.
- Anti-cancer Properties : Research is ongoing to assess its efficacy in inhibiting cancer cell proliferation.
Case Study: Antimicrobial Testing
A recent research project tested several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the nitro group enhanced antimicrobial activity by up to 50% compared to the parent compound.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS: 1092346-58-1)
- Structural Difference: Features a 3,4-dichlorobenzyloxy substituent instead of 4-chlorophenoxy.
- Physicochemical Properties : Higher molar mass (356.16 g/mol) and additional chlorine atoms likely increase lipophilicity and steric hindrance, affecting solubility and reactivity .
Substituent Variations on the Aromatic Ring
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate
- Structural Difference : Replaces the benzene ring with a thiophene core and introduces an acetamido group.
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate
- Structural Difference : Incorporates a sulfanyl group with a methoxy-oxoethyl side chain.
- Reactivity : The sulfur atom may increase susceptibility to oxidation, impacting stability in biological systems .
Functional Group Modifications
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate (CAS: 339279-25-3)
- Structural Difference : Adds a 3-chlorobenzoate ester group to the benzene ring.
- Molecular Complexity: Increased steric bulk (C20H13Cl2NO5) could reduce membrane permeability compared to the simpler methyl ester in the target compound .
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS: 39757-35-2)
- Structural Difference : Replaces the nitro group with a diketone system.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate, a compound with significant potential in various biological applications, has been the subject of extensive research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a chlorophenoxy group and a nitro group. This unique combination allows for diverse chemical reactivity and potential applications in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chlorophenoxy moiety may influence the compound's binding affinity to target molecules, enhancing its bioactivity.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its potential use as an antimicrobial agent against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains effectively.
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
3. Enzyme Inhibition
this compound has been studied as a biochemical probe to understand enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research, aiding in the elucidation of metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced pro-inflammatory cytokine production by up to 70%. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Chemical Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenoxy)-3-nitrophenol | Lacks ester linkage | Moderate antimicrobial activity |
| 4-Nitrobenzoic acid | No chlorophenoxy group | Limited anti-inflammatory properties |
| 4-Chlorophenol | No nitro or ester functionalities | Antimicrobial but less versatile |
This table highlights how this compound stands out due to its combined functionalities, leading to enhanced biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution followed by esterification. For example:
Step 1 : React 4-chlorophenol with methyl 3-nitro-4-fluorobenzoate (or a similar activated aryl halide) under basic conditions (e.g., K₂CO₃) to substitute the fluorine atom with the 4-chlorophenoxy group.
Step 2 : Optimize reaction temperature (typically 80–120°C) and solvent (e.g., DMF or acetone) to enhance yield.
Critical parameters include controlling nitro group stability and avoiding hydrolysis of the ester moiety. Similar protocols are used for structurally related methyl nitrobenzoates .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. The nitro group deshields adjacent protons, while the 4-chlorophenoxy group shows distinct aromatic splitting patterns.
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Use SHELXL for refinement, as demonstrated for methyl 4-chloro-3-nitrobenzoate .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Refer to GHS guidelines for nitroaromatic compounds: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Store separately from reducing agents to prevent unintended nitro group reactions.
- Dispose of waste via specialized chemical treatment facilities, as outlined for structurally related chlorophenoxy derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data, such as ambiguous electron density or disorder in the nitro group?
- Methodological Answer :
- Use SHELXL ’s twin refinement or ADDSYM to check for missed symmetry.
- Apply restraints to the nitro group’s thermal parameters if disorder is observed.
- Cross-validate with DFT-calculated bond lengths and angles .
Q. What experimental strategies are effective for studying the reactivity of the nitro group in this compound under varying conditions?
- Methodological Answer :
- Reduction Studies : Catalytic hydrogenation (e.g., H₂/Pd-C) to convert the nitro group to an amine. Monitor intermediates via TLC or in situ IR.
- Photochemical Reactivity : Expose to UV light and analyze degradation products using LC-MS.
- Compare reactivity with analogs lacking the 4-chlorophenoxy group to assess electronic effects .
Q. How does the 4-chlorophenoxy substituent influence biological activity, and how can this be systematically evaluated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or altering the phenoxy group’s position).
- Enzyme Inhibition Assays : Test against target enzymes (e.g., cytochrome P450) using fluorescence-based assays.
- Reference pesticidal activity data for structurally related triazole and benzamide derivatives .
Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane. Monitor fractions by TLC (Rf ~0.4 in 3:7 EtOAc/hexane).
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals.
- HPLC : Employ a C18 column with acetonitrile/water mobile phase for challenging separations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Verify coupling constants for the 4-chlorophenoxy group; unexpected splitting may indicate rotational barriers or impurities.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, referencing crystallographic data for conformation validation .
Notes for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
